Cas no 1591827-16-5 (Methyl 6-chloro-3-methoxypyridazine-4-carboxylate)
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-chloro-3-methoxypyridazine-4-carboxylate
- AK336555
- MFCD29059151
- DB-125348
- SCHEMBL15633425
- CS-0146014
- Methyl6-chloro-3-methoxypyridazine-4-carboxylate
- F30439
- 1591827-16-5
- SY358362
-
- MDL: MFCD29059151
- Inchi: 1S/C7H7ClN2O3/c1-12-6-4(7(11)13-2)3-5(8)9-10-6/h3H,1-2H3
- InChI Key: PKXXKDJDYMOWHE-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(=O)OC)=C(N=N1)OC
Computed Properties
- Exact Mass: 202.0145198g/mol
- Monoisotopic Mass: 202.0145198g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.3
- XLogP3: 1
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029197078-5g |
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate |
1591827-16-5 | 95% | 5g |
1,557.92 USD | 2021-06-01 | |
| Alichem | A029197078-10g |
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate |
1591827-16-5 | 95% | 10g |
1,999.80 USD | 2021-06-01 | |
| Alichem | A029197078-25g |
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate |
1591827-16-5 | 95% | 25g |
3,635.28 USD | 2021-06-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16105-100mg |
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate |
1591827-16-5 | 95% | 100mg |
¥83.0 | 2024-07-18 | |
| Chemenu | CM249874-1g |
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate |
1591827-16-5 | 95% | 1g |
$468 | 2021-08-04 | |
| Chemenu | CM249874-5g |
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate |
1591827-16-5 | 95% | 5g |
$1401 | 2021-08-04 | |
| Chemenu | CM249874-10g |
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate |
1591827-16-5 | 95% | 10g |
$1851 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LE731-100mg |
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate |
1591827-16-5 | 95% | 100mg |
827CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LE731-1g |
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate |
1591827-16-5 | 95% | 1g |
1334.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LE731-250mg |
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate |
1591827-16-5 | 95% | 250mg |
1730CNY | 2021-05-08 |
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate Suppliers
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on Methyl 6-chloro-3-methoxypyridazine-4-carboxylate
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate (CAS No. 1591827-16-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate (CAS No. 1591827-16-5) is a highly versatile and significant compound in the realm of pharmaceutical chemistry. This pyridazine derivative has garnered considerable attention due to its utility as a crucial intermediate in the synthesis of various biologically active molecules. The structural features of this compound, particularly the presence of both chloro and methoxy substituents, make it an attractive scaffold for further functionalization, enabling the development of novel therapeutic agents.
The compound's molecular structure, characterized by a pyridazine core with specific functional groups, positions it as a valuable building block in medicinal chemistry. Pyridazine derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The chloro and methoxy groups in Methyl 6-chloro-3-methoxypyridazine-4-carboxylate not only enhance its reactivity but also contribute to its binding affinity with biological targets, making it a preferred choice for drug design.
In recent years, the demand for efficient and sustainable synthetic routes has driven significant innovation in the pharmaceutical industry. Methyl 6-chloro-3-methoxypyridazine-4-carboxylate plays a pivotal role in these advancements, serving as a precursor for the synthesis of complex molecules. Researchers have leveraged its reactive sites to develop novel heterocyclic compounds with enhanced pharmacological profiles. For instance, recent studies have demonstrated its application in generating pyridazine-based inhibitors targeting specific enzymes involved in metabolic disorders.
The compound's versatility extends to its role in combinatorial chemistry and high-throughput screening (HTS) protocols. Its ability to undergo diverse chemical transformations allows for the rapid generation of libraries of derivatives, facilitating the discovery of new drug candidates. This has been particularly relevant in the context of antibiotic resistance and the need for novel antimicrobial agents. The synthesis of Methyl 6-chloro-3-methoxypyridazine-4-carboxylate has been optimized to ensure high yields and purity, making it a reliable reagent for industrial-scale applications.
Advances in computational chemistry have further enhanced the utility of Methyl 6-chloro-3-methoxypyridazine-4-carboxylate. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of more effective drugs. These computational approaches have been instrumental in predicting the binding affinities and pharmacokinetic properties of derivatives derived from this intermediate. Such predictions are crucial for minimizing experimental trials and accelerating the drug development process.
The compound's significance is also underscored by its role in green chemistry initiatives. Efforts to develop environmentally friendly synthetic methods have led to the adoption of catalytic processes that minimize waste and energy consumption. Methyl 6-chloro-3-methoxypyridazine-4-carboxylate has been incorporated into several sustainable synthetic pathways, aligning with global efforts to promote sustainable pharmaceutical manufacturing.
Future research directions are likely to focus on expanding the chemical space accessible through Methyl 6-chloro-3-methoxypyridazine-4-carboxylate derivatives. Innovations in synthetic methodologies and an increased emphasis on personalized medicine are expected to drive further exploration of this compound's potential. The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery is also anticipated to revolutionize how such intermediates are utilized, offering unprecedented opportunities for molecular design.
In conclusion, Methyl 6-chloro-3-methoxypyridazine-4-carboxylate (CAS No. 1591827-16-5) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural attributes and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to evolve, this compound will undoubtedly remain at the forefront of innovation, contributing to advancements that address some of the most pressing challenges in healthcare today.
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